molecular formula C16H13NO5 B5851439 3-{[4-(acetyloxy)benzoyl]amino}benzoic acid

3-{[4-(acetyloxy)benzoyl]amino}benzoic acid

Cat. No. B5851439
M. Wt: 299.28 g/mol
InChI Key: KPLLCUBFTKFKKI-UHFFFAOYSA-N
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Description

“3-{[4-(acetyloxy)benzoyl]amino}benzoic acid” is an organic compound. It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .


Molecular Structure Analysis

The molecular structure of “3-{[4-(acetyloxy)benzoyl]amino}benzoic acid” is not directly available. However, the molecular structure of a similar compound, 4-(acetyloxy)benzoic acid, is available . The molecular formula of 4-(acetyloxy)benzoic acid is C9H8O4 and its molecular weight is 180.1574 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[4-(acetyloxy)benzoyl]amino}benzoic acid” are not directly available. However, a similar compound, 4-(acetyloxy)benzoic acid, has a molecular weight of 180.1574 .

Mechanism of Action

The mechanism of action of “3-{[4-(acetyloxy)benzoyl]amino}benzoic acid” is not directly available. However, a similar compound, 4-(Acetylamino)-3-[(Aminoacetyl)Amino]Benzoic Acid, has been studied, but its mechanism of action is also not available .

Safety and Hazards

Specific safety and hazard information for “3-{[4-(acetyloxy)benzoyl]amino}benzoic acid” is not available. However, for similar compounds, it is recommended to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .

properties

IUPAC Name

3-[(4-acetyloxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10(18)22-14-7-5-11(6-8-14)15(19)17-13-4-2-3-12(9-13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLLCUBFTKFKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[4-(Acetyloxy)phenyl]carbonyl}amino)benzoic acid

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